molecular formula C27H23N3O2S B2827911 2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 866873-23-6

2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2827911
CAS RN: 866873-23-6
M. Wt: 453.56
InChI Key: REABOSGBCTUCRM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The chromeno[2,3-d]pyrimidine core is a bicyclic system, which may impart certain rigidity to the molecule. The various substituents (methyl, phenyl, thioacetamide, and o-tolyl groups) will also influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thioacetamide group might be susceptible to hydrolysis, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research by Rajanarendar et al. (2012) introduced novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones synthesized from isoxazolyl cyanoacetamide synthon, showing significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).

Synthesis of Heterocyclic Compounds

A study by Elian et al. (2014) explored the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine and related compounds, showcasing the reactivity of these compounds towards various electrophilic and nucleophilic reagents, offering a versatile approach to synthesizing polyfunctionally substituted heterocyclo pyrimidines and other related structures (Elian, Abdelhafiz, & abdelreheim, 2014).

Antitubercular and Antimicrobial Evaluation

Kamdar et al. (2011) synthesized novel chromeno[2,3-d]pyrimidine derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis, as well as their antibacterial and antifungal activities, demonstrating pronounced effects in these areas (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Antioxidant Activities

Another study focused on the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, revealing their antioxidant potential through DPPH radical scavenging method, highlighting the therapeutic potential of these compounds in oxidative stress-related conditions (Dhakhda, Bhatt, & Bhatt, 2021).

Novel Fluorescent Derivatives

Zonouzi et al. (2013) developed a library of new fluorescent chromenopyrimidine derivatives through water-promoted and one-pot reactions, indicating the potential use of these compounds in fluorescence-based applications and studies (Zonouzi, Hosseinzadeh, Karimi, Mirzazadeh, & Ng, 2013).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying the structure of the compound to enhance its properties or biological activity .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is also known as "UCK2 Inhibitor-1" , suggesting it may inhibit the UCK2 enzyme.

Pharmacokinetics

Its predicted boiling point is 683.0±55.0 °C , and its predicted density is 1.45±0.1 g/cm3 . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s predicted pKa is 4.03±0.10 , suggesting it could be sensitive to changes in pH.

properties

IUPAC Name

N-(2-methylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-9-6-7-14-22(17)28-23(31)16-33-27-21-15-20-13-8-10-18(2)24(20)32-26(21)29-25(30-27)19-11-4-3-5-12-19/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REABOSGBCTUCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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